

Fmoc-D-Ala(Bth)-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Fmoc-D-Ala(Bth)-OH**

Cat. No.: **B12858839**

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Fmoc-D-Ala(Bth)-OH, chemically known as N- α -(9-Fluorenylmethyloxycarbonyl)-3-(benzothiazol-2-yl)-D-alanine, is a synthetic, non-proteinogenic amino acid derivative. It serves as a specialized building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of the benzothiazolyl functional group into peptide chains. This modification is of significant interest to researchers in drug discovery and development due to the diverse biological activities associated with the benzothiazole moiety, including antimicrobial, antifungal, and potential anticancer properties.

This technical guide provides a comprehensive overview of **Fmoc-D-Ala(Bth)-OH**, including its chemical properties, synthesis, applications in peptide synthesis, and a summary of the known biological context of related compounds.

Core Properties and Data

Fmoc-D-Ala(Bth)-OH is a white to off-white solid. Its core chemical and physical properties are summarized in the table below. It is important to note that while data for the L-isomer, Fmoc-L-Ala(Bth)-OH, is more readily available from commercial suppliers, specific experimental data for the D-isomer is limited in publicly accessible literature.

Property	Value	Reference
Chemical Formula	C ₂₅ H ₂₀ N ₂ O ₄ S	[1][2]
Molecular Weight	444.50 g/mol	[2]
CAS Number	1263047-16-0	[3]
Appearance	White to off-white solid	[4]
Purity	Typically ≥95% (HPLC)	[4]
Solubility	Soluble in DMF and other polar organic solvents	

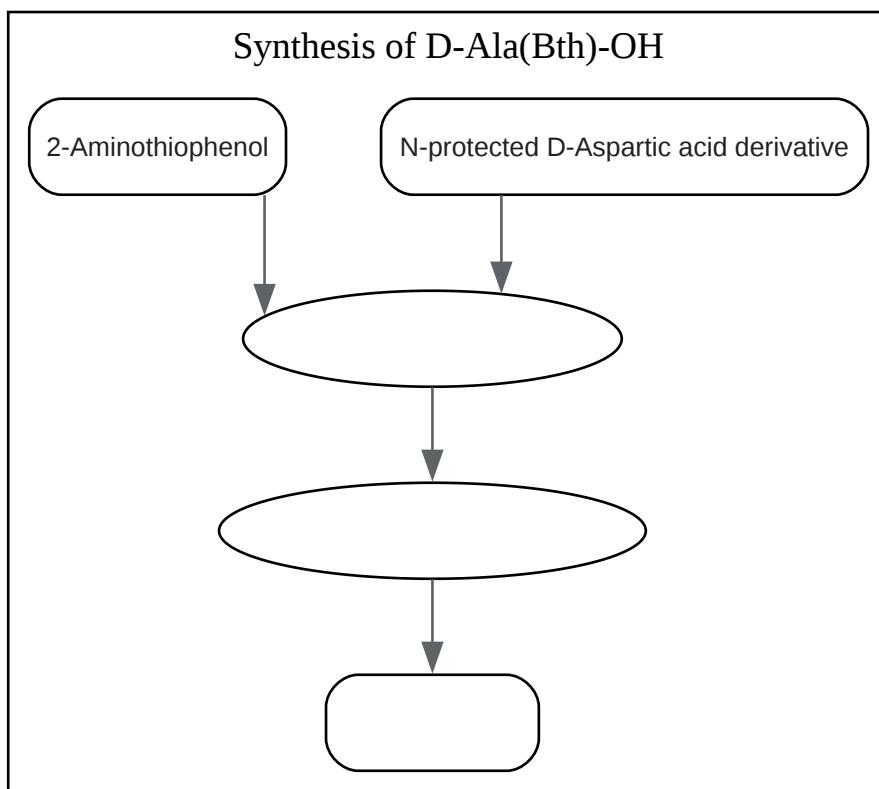
Note: Specific values for melting point and optical rotation for the D-isomer are not readily available in the surveyed literature. Data for the corresponding L-isomer, Fmoc-L-Ala(Bth)-OH (CAS: 959583-56-3), may be available from commercial suppliers.[2]

Synthesis and Experimental Protocols

The synthesis of **Fmoc-D-Ala(Bth)-OH** involves two key stages: the synthesis of the unnatural amino acid 3-(benzothiazol-2-yl)-D-alanine and its subsequent protection with the Fmoc group.

Synthesis of 3-(benzothiazol-2-yl)-D-alanine (D-Ala(Bth)-OH)

While a specific protocol for the D-isomer is not detailed in the available literature, a general approach for the synthesis of 3-(benzothiazol-2-yl)alanine can be inferred from established methods for creating similar unnatural amino acids. One plausible synthetic route is outlined below.



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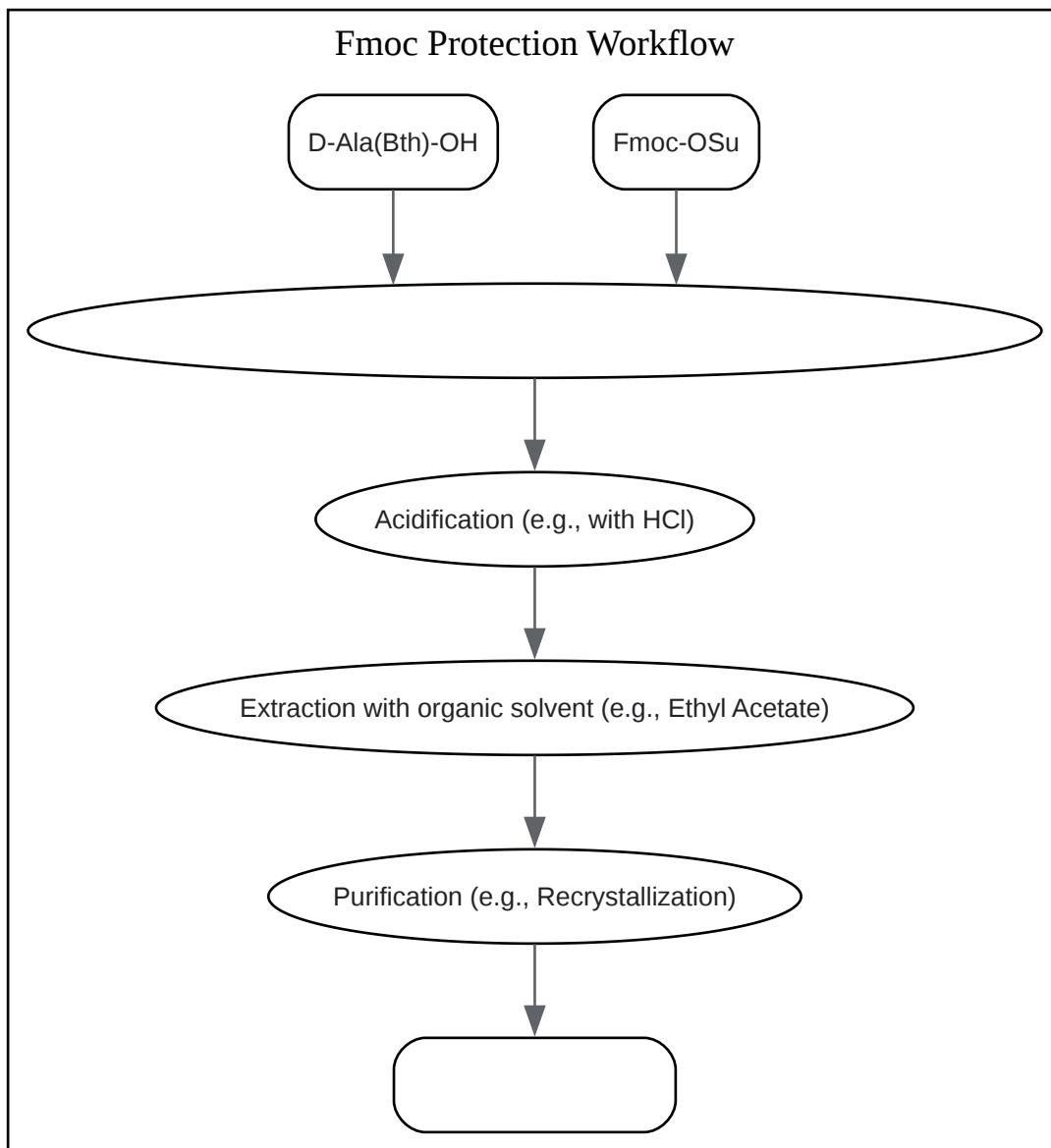
Figure 1. A plausible synthetic pathway for D-Ala(Bth)-OH.

Experimental Protocol (Hypothetical):

- Condensation: N-protected D-aspartic acid anhydride is reacted with 2-aminothiophenol in a suitable aprotic solvent (e.g., THF or DMF). The reaction typically requires mild heating to facilitate the formation of an intermediate amide.
- Cyclization and Deprotection: The intermediate is then subjected to cyclization conditions, often involving a dehydrating agent or thermal cyclization, to form the benzothiazole ring. Subsequent deprotection of the amino and carboxyl groups yields the final product, 3-(benzothiazol-2-yl)-D-alanine. Purification is typically achieved through recrystallization or column chromatography.

Fmoc Protection of D-Ala(Bth)-OH

The protection of the amino group of D-Ala(Bth)-OH with Fmoc is a standard procedure in peptide chemistry.



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Figure 2. General workflow for the Fmoc protection of D-Ala(Bth)-OH.

Experimental Protocol:

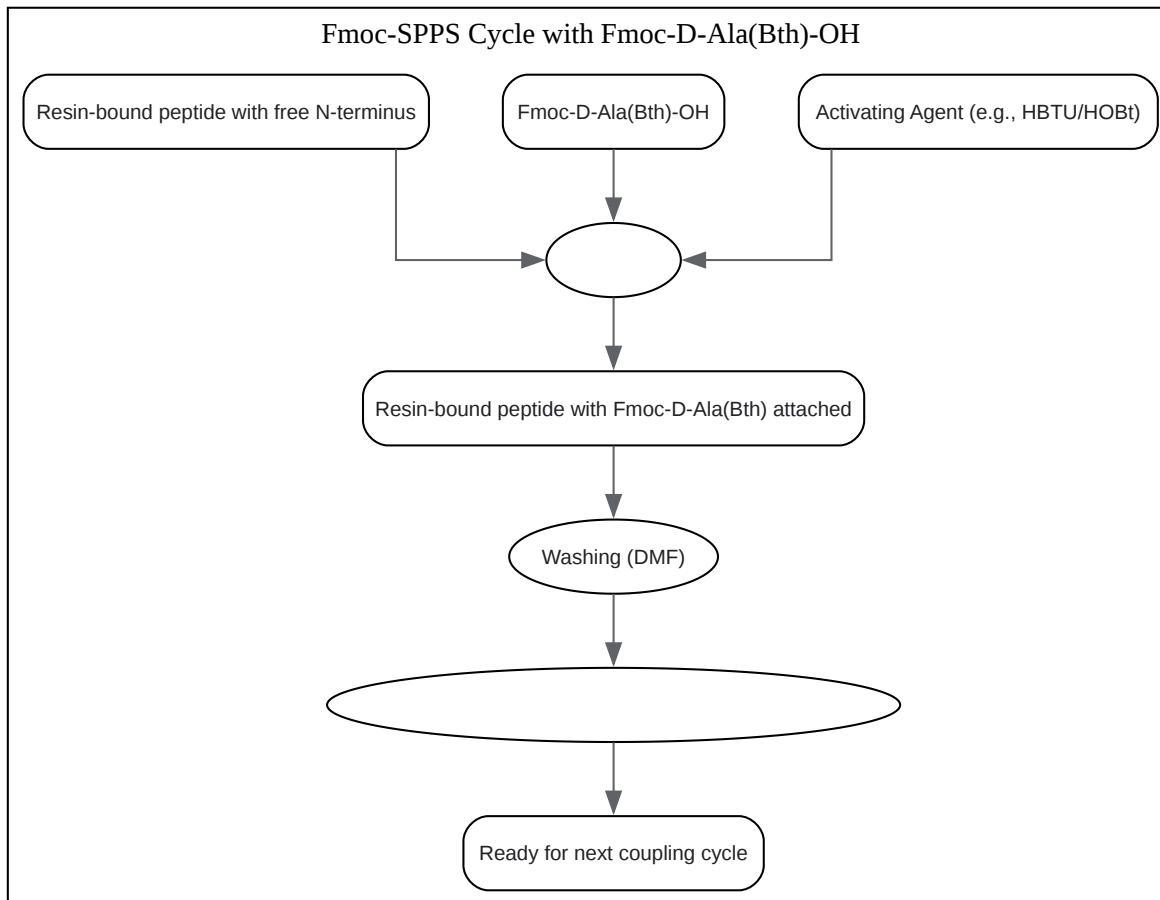
- Dissolution: 3-(benzothiazol-2-yl)-D-alanine is dissolved in an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, typically in a mixture of water and

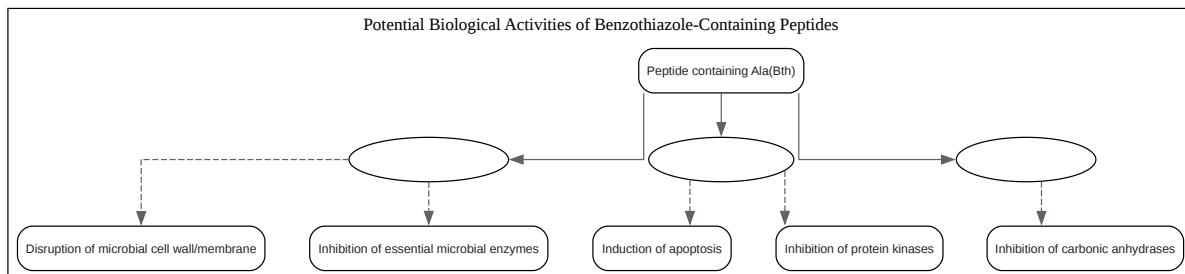
an organic solvent like dioxane or acetone to aid solubility.[5][6]

- Reaction: The solution is cooled in an ice bath, and a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in a suitable organic solvent is added dropwise with stirring. The reaction is typically allowed to proceed for several hours at room temperature.[5][6]
- Work-up: The reaction mixture is diluted with water and washed with a nonpolar organic solvent (e.g., diethyl ether) to remove unreacted Fmoc-OSu. The aqueous layer is then acidified to a pH of approximately 2 with a dilute acid (e.g., 1N HCl), causing the Fmoc-protected amino acid to precipitate.[5][6]
- Isolation and Purification: The precipitate is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure **Fmoc-D-Ala(Bth)-OH**.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Ala(Bth)-OH is utilized in standard Fmoc-based solid-phase peptide synthesis protocols. The benzothiazole moiety is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).





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